

Application Note: Quantitative Determination of Tenatoprazole in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Tenatoprazole sodium	
Cat. No.:	B2731220	Get Quote

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) characterized by an imidazopyridine ring, which contributes to its significantly longer plasma half-life compared to other PPIs like omeprazole. [1][2] This prolonged action makes it a subject of interest for managing gastric acid-related disorders.[3] Accurate and precise quantification of Tenatoprazole in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of Tenatoprazole in human plasma. The method is simple, rapid, and employs a straightforward protein precipitation technique for sample preparation.

Method Summary

This method utilizes protein precipitation with acetonitrile for the extraction of Tenatoprazole from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a suitable mobile phase, followed by UV detection. The method has been validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for routine analysis in a bioanalytical laboratory.

Materials and Reagents

Tenatoprazole working standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or equivalent)
- Drug-free human plasma (K2EDTA as anticoagulant)
- Internal Standard (IS), e.g., Pantoprazole (Optional, but recommended for improved precision)[4]

Instrumentation

- HPLC System: An intelligent HPLC pump, variable wavelength UV-VIS detector, and a manual injector with a 20 µl loop.
- Column: HiQ sil C18 (250 mm x 4.6 mm, 5 μm) or equivalent.
- Data Acquisition: Chromatography data station software.
- Centrifuge: Capable of reaching >3000 x g.
- Vortex Mixer: Standard laboratory vortex mixer.
- Pipettes: Calibrated precision pipettes.

Experimental ProtocolsPreparation of Stock and Working Solutions

- Primary Stock Solution (1000 μg/mL):
 - Accurately weigh 10 mg of Tenatoprazole working standard.
 - Dissolve in a 10 mL volumetric flask with methanol.
 - Vortex until fully dissolved and make up the volume with methanol.
 - Store at 2-8°C.



- · Working Stock Solutions:
 - Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to achieve concentrations required for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

- Calibration Curve (CC) Standards:
 - Prepare a set of at least six non-zero calibration standards by spiking appropriate amounts of the working stock solutions into drug-free human plasma.
 - A typical concentration range is 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 μg/mL.
 - Gently vortex each standard after spiking.
- Quality Control (QC) Samples:
 - Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
 - Low QC (LQC): 0.1 μg/mL.
 - Medium QC (MQC): 2.0 μg/mL.
 - High QC (HQC): 5.0 μg/mL.
 - QC samples should be prepared from a separate stock solution than the one used for calibration standards.
 - Store all plasma samples (CC and QC) at -20°C or lower until analysis. Tenatoprazole has been shown to be stable in plasma at -20°C for at least 30 days.[5]

Sample Preparation (Protein Precipitation)

Label microcentrifuge tubes for each standard, QC, and unknown sample.



- Pipette 200 μL of plasma sample into the corresponding tube.
- Add 400 μL of acetonitrile (as the precipitating agent) to each tube.
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the tubes at 3000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean tube or HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system.

Chromatographic Conditions

- Column: HiQ sil C18 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A suitable isocratic mobile phase, for example, a mixture of a buffer (e.g., 10 mM phosphate buffer, pH 4.7) and acetonitrile.[4] The exact ratio should be optimized to achieve good separation and peak shape. A previously reported method used a mobile phase that resulted in a retention time of approximately 6.1 minutes for Tenatoprazole.
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 307 nm.
- Column Temperature: Ambient.
- Injection Volume: 20 μL.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method based on published data.

Table 1: Calibration Curve Parameters



Parameter	Value
Linearity Range	0.1 - 5.0 μg/mL
Regression Equation	y = 324.71x + 16487
Correlation Coefficient (r²)	0.9904
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL

Table 2: Intra-day and Inter-day Precision and Accuracy

Spiked Conc. (μg/mL)	Intra-day (n=5)	Inter-day (n=5)		
Mean Conc. Found ± SD (μg/mL)	%CV	Mean Conc. Found ± SD (μg/mL)	%CV	
0.1 (LQC)	0.08 ± 0.006	6.9	0.09 ± 0.008	8.9
2.0 (MQC)	2.1 ± 0.10	4.8	2.0 ± 0.12	6.0
5.0 (HQC)	4.8 ± 0.21	4.5	4.9 ± 0.25	5.1

%CV (Coefficient of Variation) should be \leq 15% (\leq 20% for LLOQ) as per bioanalytical validation guidelines.[7]

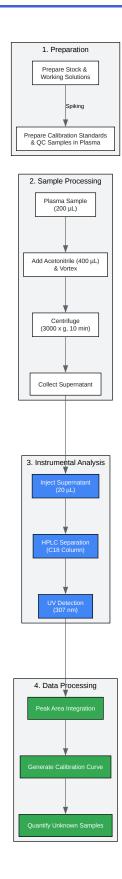
Table 3: Recovery and Stability



Parameter	Concentration (µg/mL)	Mean Result ± SD
Mean Extraction Recovery	0.1	87.21 ± 5.02 %
1.0	93.06 ± 6.23 %	
5.0	95.01 ± 5.23 %	_
Freeze-Thaw Stability (3 cycles)	LQC & HQC	Within ±15% of nominal
Short-Term Stability (24h, RT)	LQC & HQC	Within ±15% of nominal
Long-Term Stability (-20°C, 30 days)	LQC & HQC	Stable

Visualization Experimental Workflow Diagram





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Caption: Workflow for Tenatoprazole analysis in human plasma.



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